Antibiotic S 632-B1
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Nicotiflorin can be synthesized through the glycosylation of kaempferol with rutinose. The reaction typically involves the use of glycosyl donors and acceptors under specific conditions to achieve the desired glycosidic linkage .
Industrial Production Methods: Industrial production of nicotiflorin often involves extraction from plant sources. For example, it can be extracted from the flowers of Carthamus tinctorius using ethanol as a solvent. The extraction process is followed by purification steps such as high-performance liquid chromatography (HPLC) to isolate nicotiflorin in its pure form .
Chemical Reactions Analysis
Types of Reactions: Nicotiflorin undergoes various chemical reactions, including:
Oxidation: Nicotiflorin can be oxidized to form different oxidation products.
Hydrolysis: Under acidic or enzymatic conditions, nicotiflorin can be hydrolyzed to release kaempferol and rutinose.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or specific enzymes (e.g., glycosidases) are used for hydrolysis.
Major Products Formed:
Oxidation Products: Various oxidized derivatives of kaempferol.
Hydrolysis Products: Kaempferol and rutinose.
Scientific Research Applications
Mechanism of Action
Nicotiflorin exerts its effects through various molecular targets and pathways:
Anti-inflammatory Activity: Nicotiflorin inhibits the release of inflammatory mediators such as nitric oxide and cytokines by modulating the NF-κB pathway.
Antioxidant Activity: It scavenges free radicals and upregulates antioxidant enzymes, thereby reducing oxidative stress.
Endothelial Protection: Nicotiflorin protects endothelial cells from damage by reducing apoptosis and enhancing cell survival pathways.
Comparison with Similar Compounds
Rutin: Another flavonoid glycoside with similar antioxidant and anti-inflammatory properties.
Quercetin-3-O-rutinoside: Shares structural similarities with nicotiflorin and exhibits comparable biological activities.
Uniqueness of Nicotiflorin: Nicotiflorin is unique due to its specific glycosidic linkage and the combination of kaempferol and rutinose. This unique structure contributes to its distinct pharmacological profile and makes it a valuable compound for various therapeutic applications .
Properties
CAS No. |
121995-32-2 |
---|---|
Molecular Formula |
C17H25NO5 |
Molecular Weight |
323.4 g/mol |
IUPAC Name |
4-[(Z)-2-hydroxy-5-methyl-7-(3-methyloxiran-2-yl)-4-oxooct-6-enyl]piperidine-2,6-dione |
InChI |
InChI=1S/C17H25NO5/c1-9(4-10(2)17-11(3)23-17)14(20)8-13(19)5-12-6-15(21)18-16(22)7-12/h4,9,11-13,17,19H,5-8H2,1-3H3,(H,18,21,22)/b10-4- |
InChI Key |
JEIOGENOOQCFDS-WMZJFQQLSA-N |
Isomeric SMILES |
CC1C(O1)/C(=C\C(C)C(=O)CC(CC2CC(=O)NC(=O)C2)O)/C |
SMILES |
CC1C(O1)C(=CC(C)C(=O)CC(CC2CC(=O)NC(=O)C2)O)C |
Canonical SMILES |
CC1C(O1)C(=CC(C)C(=O)CC(CC2CC(=O)NC(=O)C2)O)C |
Synonyms |
antibiotic S 632-B1 antibiotic S 632-B2 S-632-B(1) S-632-B(2) S632-B1 S632-B2 |
Origin of Product |
United States |
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